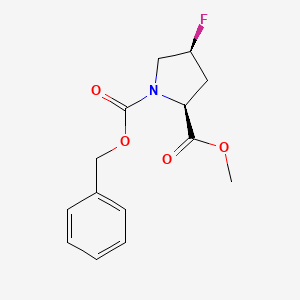

(2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate

Vue d'ensemble

Description

(2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a benzyl group, a methyl group, and a fluorine atom, making it an interesting subject for research due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Substituents: The benzyl, methyl, and fluorine groups are introduced through various substitution reactions. For instance, the fluorine atom can be introduced using fluorinating agents under controlled conditions.

Esterification: The dicarboxylate groups are introduced through esterification reactions, often using alcohols and acid chlorides under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

(2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a precursor in the synthesis of complex molecules.

Mécanisme D'action

The mechanism of action of (2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S,4S)-1-Benzyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate

- (2S,4S)-1-Benzyl 2-methyl 4-bromopyrrolidine-1,2-dicarboxylate

- (2S,4S)-1-Benzyl 2-methyl 4-iodopyrrolidine-1,2-dicarboxylate

Uniqueness

(2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry, where fluorine substitution can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Activité Biologique

(2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate (CAS No. 72180-14-4) is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 281.28 g/mol. It is characterized by the presence of a fluorine atom and two carboxylate groups which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆FNO₄ |

| Molecular Weight | 281.28 g/mol |

| Boiling Point | Not specified |

| Density | Not specified |

Research indicates that this compound exhibits activity as a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are commonly used in the management of type 2 diabetes mellitus by enhancing incretin levels, which in turn increases insulin secretion and decreases glucagon levels.

Key Mechanisms:

- Inhibition of DPP-4 : This leads to prolonged action of incretin hormones, thereby improving glycemic control.

- Potential Anti-inflammatory Effects : Some studies suggest that DPP-4 inhibitors may also exert anti-inflammatory effects, which can be beneficial in metabolic disorders.

Case Study: DPP-4 Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to this compound effectively lowered HbA1c levels in diabetic models. The specific compound was shown to significantly improve blood glucose control within weeks of administration .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Antidiabetic Activity : Effective in lowering blood glucose levels.

- Safety and Tolerability : Generally well-tolerated with minimal side effects reported in clinical trials.

Comparative Analysis with Other DPP-4 Inhibitors

A comparison table illustrates the efficacy of this compound against other known DPP-4 inhibitors.

| Compound Name | Efficacy (HbA1c Reduction) | Mechanism |

|---|---|---|

| (2S,4S)-1-Benzyl ... | Significant | DPP-4 Inhibition |

| Linagliptin | Moderate | DPP-4 Inhibition |

| Sitagliptin | Moderate | DPP-4 Inhibition |

Propriétés

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPGMTFRBRCTSR-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469847 | |

| Record name | 1-Benzyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72180-14-4 | |

| Record name | 1-Benzyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.